ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-methyl-2-oxoquinoxaline, which is then reacted with ethyl piperazine-1-carboxylate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various reduced forms of the quinoxaline ring .
Scientific Research Applications
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the compound may interfere with fungal cell wall synthesis, contributing to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Another quinoxaline derivative with similar biological activities.
N-(4-substitutedphenyl)acetamides: Compounds with structural similarities and comparable antibacterial properties.
Uniqueness
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate stands out due to its unique combination of the quinoxaline and piperazine rings, which may contribute to its enhanced biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 4-[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)16(23)12-22-15-7-5-4-6-14(15)19-13(2)17(22)24/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
NIXYSLOGJJFUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.